(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide

Catalog No.
S714714
CAS No.
86608-70-0
M.F
C23H24BrO2P
M. Wt
443.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium b...

CAS Number

86608-70-0

Product Name

(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide

IUPAC Name

2-(1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide

Molecular Formula

C23H24BrO2P

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C23H24O2P.BrH/c1-4-10-20(11-5-1)26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-16-23-24-17-18-25-23;/h1-15,23H,16-19H2;1H/q+1;/p-1

InChI Key

ZCJKBPSRKLHANV-UHFFFAOYSA-M

SMILES

C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide, also known as (2-(1,3-dioxolane-2-yl)ethyl)triphenylphosphonium bromide, is a quaternary phosphonium salt. It is not naturally occurring and is synthesized in laboratories for various research purposes. Its significance lies in its unique properties that make it valuable for specific chemical reactions and applications [].


Molecular Structure Analysis

The key feature of (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide is its cationic center. It consists of a central phosphorus atom (P) bonded to four groups:

  • Two phenyl (C6H5) rings
  • An ethyl (C2H5) chain
  • A 1,3-dioxolane ring (C3H4O2)

The positive charge (+1) resides on the phosphorus atom due to the four surrounding electron-withdrawing groups. The bromide (Br) anion balances the positive charge. This structure allows the compound to participate in various ionic reactions [].


Chemical Reactions Analysis

(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide is primarily used as a precursor or catalyst in organic synthesis. Here's an example of its application:

  • Wittig Reaction: This compound can be used as a phosphonium ylide precursor in the Wittig reaction, a popular method for forming carbon-carbon double bonds. The reaction involves deprotonation of the methylene group adjacent to the phosphonium center, generating a reactive ylide intermediate. This ylide can then react with a carbonyl compound to form an alkene (olefin).

Three-Carbon Homologating Agent

This compound functions as a three-carbon homologating agent. This means it can be used to extend the carbon chain of a molecule by three carbons while introducing an unsaturation (double bond) between the alpha (α) and beta (β) or beta (β) and gamma (γ) positions. This property makes it valuable in the synthesis of various organic compounds, particularly α,β-unsaturated or β,γ-unsaturated derivatives.

One example of its use as a homologating agent is the olefination of methyl 5-oxopentanoate to yield methyl 7-(1,3-dioxan-2-yl)hept-(5Z)-enoate. This reaction is described in detail in a publication by Ma, S. et al. [].

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

86608-70-0

General Manufacturing Information

Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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